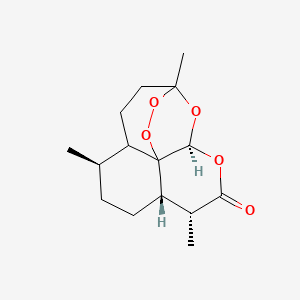
アルテミシニン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
作用機序
アルテミシニンの作用機序には、寄生虫細胞内の鉄イオンによってそのエンドペルオキシド架橋が切断されることが含まれます。 この反応は、重要なタンパク質や膜を損傷させる活性酸素種を生成し、寄生虫の死につながります . アルテミシニンは、寄生虫のライフサイクルのシゾント期を標的にしており、これはその迅速な抗マラリア効果に不可欠です .
生化学分析
Biochemical Properties
Artemisinin plays a crucial role in biochemical reactions, primarily through its interaction with heme and iron. The endoperoxide bridge in artemisinin is activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals . These radicals are highly potent alkylating agents that target essential macromolecules within parasites, leading to their death . Artemisinin interacts with several enzymes and proteins, including apoptosis-related proteins such as BAX, FASL, and caspase-3, as well as multi-drug resistance genes and cytokines like CD4+ and CD8+ . Additionally, artemisinin affects inflammation-related molecules such as NF-κB and COX2, telomerase, and oxidative stress molecules .
Cellular Effects
Artemisinin exerts significant effects on various types of cells and cellular processes. It has been shown to regulate the expression of proinflammatory and anti-inflammatory cytokines, influencing the activation and frequency of T helper and B cells, macrophages, dendritic cells, neutrophils, mast cells, and myeloid-derived suppressor cells . Artemisinin also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis, cause cell cycle arrest, and disrupt cancer invasion and metastasis . Furthermore, artemisinin influences the tumor microenvironment and mediates tumor-related signaling pathways .
Molecular Mechanism
The molecular mechanism of artemisinin involves the activation of its endoperoxide bridge by heme or ferrous iron, resulting in the generation of free radicals . These radicals damage susceptible proteins and macromolecules within parasites, leading to their death . Artemisinin also regulates key factors such as apoptosis-related proteins (BAX, FASL, caspase-3), multi-drug resistance genes, cytokines (CD4+, CD8+), inflammation-related molecules (NF-κB, COX2), telomerase, and oxidative stress molecules . Additionally, artemisinin can inhibit or activate enzymes, alter gene expression, and disrupt cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of artemisinin can change over time. Artemisinin and its derivatives have demonstrated stability and efficacy in various in vitro and in vivo studies . The long-term effects on cellular function and potential degradation of the compound are still being investigated. Studies have shown that artemisinin can maintain its antimalarial activity over extended periods, but its stability and degradation in different environments need further exploration .
Dosage Effects in Animal Models
The effects of artemisinin vary with different dosages in animal models. At therapeutic doses, artemisinin has shown efficacy in treating malaria and other diseases without significant adverse effects . At high doses, artemisinin can induce toxicity and adverse effects, including fetal death and malformations in rodents during early embryogenesis . The therapeutic window and threshold effects of artemisinin need to be carefully considered in clinical applications .
Metabolic Pathways
Artemisinin is involved in several metabolic pathways, including the mevalonate pathway and the methylerythritol phosphate pathway . These pathways produce isopentenyl diphosphate and dimethylallyl diphosphate, which are converted into farnesyl pyrophosphate by farnesyl pyrophosphate synthase . Farnesyl pyrophosphate is a key intermediate in the biosynthesis of artemisinin . Artemisinin also interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Artemisinin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . Artemisinin and its derivatives exhibit variations in distribution based on species and developmental stages . The compound’s transport and distribution are influenced by factors such as leaf age, morphology, and trichome distribution .
Subcellular Localization
Artemisinin’s subcellular localization plays a crucial role in its activity and function. Studies have shown that artemisinin accumulates in the endoplasmic reticulum and vesicles involved in intracellular trafficking . It also localizes near the mitochondria upon treatment with dihydroartemisinin . The subcellular localization of artemisinin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
アルテミシニンは、キク科ヨモギ属の植物から抽出したり、遺伝子組み換え酵母を使用したりするなど、いくつかの方法で合成することができます。 抽出プロセスには、植物の乾燥した葉または花房から化合物を分離することが含まれます . 遺伝子組み換え酵母を使用した合成経路には、アルテミシニン酸の生合成が含まれ、その後化学的にアルテミシニンに変換されます .
工業的生産方法
アルテミシニンの工業的生産には、通常、ヨモギ属の植物の栽培、それに続く抽出と精製プロセスが含まれます。 抽出は、ヘキサンや石油エーテルなどの溶媒を使用して行われることが多く、精製は再結晶によって行われます . バイオテクノロジーの進歩により、微生物発酵によるアルテミシニンの生産が可能になり、より持続可能でスケーラブルなアプローチが実現しました .
化学反応の分析
反応の種類
アルテミシニンは、酸化、還元、置換など、さまざまな化学反応を起こします。 最も注目すべき反応は、エンドペルオキシド架橋の開裂であり、これはその抗マラリア活性に不可欠です .
一般的な試薬と条件
酸化: アルテミシニンは、過酸化水素やm-クロロ過安息香酸などの試薬を使用して酸化することができます。
還元: アルテミシニンの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを使用して達成することができます。
主要な生成物
これらの反応から生成される主要な生成物には、ジヒドロアルテミシニン、アルテメター、アルテスネートが含まれます。 これらの誘導体は、アルテミシニンの抗マラリア特性を保持しており、併用療法で使用されます .
類似化合物との比較
類似化合物
- ジヒドロアルテミシニン
- アルテメター
- アルテスネート
- アルテエーテル
独自性
アルテミシニンは、その抗マラリア活性に不可欠なエンドペルオキシド架橋によりユニークです。 この構造的特徴は、他の天然化合物では一般的ではなく、アルテミシニンとその誘導体をマラリアに対して特に効果的にしています . さらに、アルテミシニンは、他の抗マラリア薬と比較して、より幅広い活性を持ち、寄生虫のクリアランスがより速いです .
特性
CAS番号 |
63968-64-9 |
|---|---|
分子式 |
C15H22O5 |
分子量 |
282.33 g/mol |
IUPAC名 |
(1R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8?,9?,10?,11?,13?,14-,15-/m1/s1 |
InChIキー |
BLUAFEHZUWYNDE-WJRFXBFBSA-N |
SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |
異性体SMILES |
CC1CCC2C(C(=O)OC3[C@@]24C1CC[C@](O3)(OO4)C)C |
正規SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |
外観 |
Solid powder |
Key on ui other cas no. |
63968-64-9 |
ピクトグラム |
Flammable; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
arteannuin artemisinin artemisinine qinghaosu quing hau sau quinghaosu |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















